molecular formula C18H13NO5 B014156 4-Benzoylbenzoic acid succinimidyl ester CAS No. 91990-88-4

4-Benzoylbenzoic acid succinimidyl ester

Cat. No.: B014156
CAS No.: 91990-88-4
M. Wt: 323.3 g/mol
InChI Key: MVQNJLJLEGZFGP-UHFFFAOYSA-N
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Description

4-Benzoylbenzoic acid succinimidyl ester (4-BBSA) is a member of the succinimidyl ester family of compounds, which are used as reagents in a variety of scientific and medical research applications. The chemical name of 4-BBSA is 4-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-((2-

Scientific Research Applications

  • Radioiodination of Proteins : Freud, Canfi, and Zafran (1992) developed a synthesis procedure for N-succinimidyl-3-iodo-[125I]benzoate, a reagent for protein iodination, offering longer stability and a lower deiodination rate compared to traditional methods (Freud, Canfi, & Zafran, 1992).

  • Photolabeling Reagent Synthesis : Gomis et al. (1999) successfully synthesized [carbonyl-14C]-4-benzoylbenzoic acid, a photolabelling reagent, from [carboxyl-14C]-benzoic acid, demonstrating a new method for synthesizing radioactive benzoylbenzoic acid (Gomis, Santolini, André, & Noel, 1999).

  • Automated Preparation for Radiolabeling : Mařík and Sutcliffe (2007) reported a fully automated preparation of 4-[18F]fluorobenzoic acid and its activated form, N-succinimidyl 4-[18F]fluorobenzoate, using a modified Siemens/CTI CPCU module, which provides high radiochemical yields and reproducibility (Mařík & Sutcliffe, 2007).

  • Acylation of Amino Acids : Paquet (1976) found that fatty acid N-hydroxysuccinimide esters are effective for the selective acylation of amino acid esters and free amino acids, which has potential applications in the preparation of various amino acid derivatives (Paquet, 1976).

  • Radio-Iodination of Internalizing Proteins and Peptides : Vaidyanathan and Zalutsky (2007) synthesized N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB) for radio-iodination of internalizing proteins and peptides, providing a method with a total time of 140 minutes (Vaidyanathan & Zalutsky, 2007).

Mechanism of Action

The succinimidyl ester of 4-benzoylbenzoic acid reacts with amines to form a stable amide linkage . The benzophenone moiety of the molecule will react non-specifically upon photoirradiation at approximately 360 nm .

Safety and Hazards

4-Benzoylbenzoic acid N-succinimidyl ester is classified as an aquatic acute 1 and aquatic chronic 1 hazard . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

The succinimidyl ester of 4-benzoylbenzoic acid has proven useful for synthesizing photoreactive peptides and oligonucleotides . It is a promising tool for studying the relationship between proteins, protein to small molecules, and protein to DNA . It also provides an opportunity to explore the function of protein on a genome-wide scale .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQNJLJLEGZFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376325
Record name 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91990-88-4
Record name 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 4-Benzoylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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